molecular formula C16H18ClNO4S2 B2891820 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide CAS No. 2034600-85-4

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2891820
CAS No.: 2034600-85-4
M. Wt: 387.89
InChI Key: ZWGWMBAYXUJKDA-UHFFFAOYSA-N
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Description

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound with the CAS Registry Number 2034600-85-4 . Its molecular formula is C₁₆H₁₈ClNO₄S₂, and it has a molecular weight of approximately 387.90 g/mol . The compound features a complex structure that incorporates a tetrahydronaphthalene core substituted with hydroxyl and methoxy groups, linked via a methylene bridge to a 5-chlorothiophene-2-sulfonamide moiety . This structure confers specific properties, including a calculated XLogP3 of 3.2 and a topological polar surface area of 112 Ų . The presence of both sulfonamide and tetrahydronaphthalene groups suggests potential for diverse chemical interactions. Sulfonamides are a well-known class in medicinal chemistry, often associated with various pharmacological activities, though the specific biological profile and mechanism of action for this particular derivative require further investigation by researchers . This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S2/c1-22-12-4-5-13-11(9-12)3-2-8-16(13,19)10-18-24(20,21)15-7-6-14(17)23-15/h4-7,9,18-19H,2-3,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGWMBAYXUJKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under catalytic conditions.

    Methoxylation: Introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride derivative.

    Thiophene Ring Functionalization: The thiophene ring can be functionalized through electrophilic substitution reactions to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for hydrogenation and methoxylation steps, and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The chloro group on the thiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its sulfonamide group is a common motif in many drugs, suggesting possible applications in antimicrobial or anti-inflammatory therapies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division. The tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Sulfonamide Moieties

Compound 2w (3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide) :

  • Key Differences: Replaces the tetrahydronaphthalene group with a dimethylaminonaphthalene sulfonamide and a pyrazole-carboxamide backbone. Contains bromo and chloro substituents instead of methoxy and hydroxyl groups.
  • Bromine may enhance lipophilicity compared to the target compound’s methoxy group.

Thiophene Fentanyl Hydrochloride (C₂₄H₂₆N₂OS•HCl) :

  • Key Differences :
    • A fentanyl analogue with a thiophene ring but lacks the sulfonamide and tetrahydronaphthalene groups.
    • Contains an opioid receptor-binding piperidine core.
  • Pharmacological Implications: Binds to μ-opioid receptors, unlike the target compound, which likely targets non-opioid pathways due to its sulfonamide group. Toxicology data for this compound are understudied, whereas sulfonamides generally have well-documented safety profiles .

Thiophene-Naphthalene Hybrids

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related derivatives :

  • Key Differences: Feature thiophene and naphthalene groups but lack sulfonamide linkages. Include amino alcohol or naphthol substituents instead of hydroxyl-methoxy-tetrahydronaphthalene.
  • Pharmacological Implications: Amino alcohol motifs are common in β-blockers or adrenergic agents, suggesting divergent mechanisms from the sulfonamide-based target compound.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Pharmacological Activity Solubility Toxicity Notes
Target Compound C₁₇H₁₉ClN₂O₄S₂ Thiophene sulfonamide, hydroxy-methoxy-THN Likely enzyme inhibition Moderate (polar) Low (sulfonamide class)
Compound 2w C₂₈H₂₃BrCl₂N₅O₄S Naphthalene sulfonamide, pyrazole Kinase/protease inhibition Low (lipophilic) Not reported
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS•HCl Thiophene, piperidine μ-opioid agonist High Undefined
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Thiophene, amino alcohol Adrenergic modulation High Not reported

Biological Activity

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a sulfonamide group, and a tetrahydronaphthalene moiety. The presence of these functional groups contributes to its biological properties.

Antitumor Activity

Research has indicated that compounds containing thiophene and sulfonamide moieties often exhibit significant antitumor activity. For instance:

  • Mechanism : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which can lead to reduced tumor growth by altering pH levels within the tumor microenvironment.
  • Case Study : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For example, thiazole-bearing compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

Compounds with thiophene structures have been reported to possess antimicrobial properties.

  • Mechanism : The electron-rich nature of the thiophene ring may enhance interaction with microbial enzymes or membranes.
  • Research Findings : A study highlighted that derivatives of thiophene exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Some derivatives of related compounds have shown anticonvulsant properties.

  • Mechanism : These effects are often attributed to modulation of neurotransmitter systems or ion channels.
  • Case Study : A related thiazole compound was noted for its ability to eliminate tonic extensor phases in seizure models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

  • Substituents : The presence of methoxy and hydroxy groups can enhance solubility and bioavailability.
  • Chlorine Atom : The chlorine substituent is critical for maintaining potency against specific biological targets.

Data Table: Biological Activities

Activity TypeModel/System UsedIC50/EffectivenessReference
AntitumorVarious cancer cell lines1.61 µg/mL
AntimicrobialGram-positive/negative bacteriaVariable
AnticonvulsantSeizure modelsSignificant

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including sulfonylation, coupling, and cyclization. Key strategies:
  • Catalyst selection : Use palladium catalysts for coupling reactions to enhance efficiency (e.g., Suzuki-Miyaura coupling for aromatic rings) .

  • Temperature control : Maintain 60–80°C during sulfonamide formation to minimize side products .

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >90% purity .

    Reaction Step Optimal Conditions Yield
    SulfonylationDMF, 70°C, 12 hrs75–80%
    CouplingPd(PPh₃)₄, 80°C65–70%
    CyclizationK₂CO₃, EtOH reflux85–90%

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., hydroxy group at δ 4.8–5.2 ppm) and confirm substitution patterns on the tetrahydronaphthalene ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated: 456.0523) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Use dynamic light scattering (DLS) to assess solubility in PBS (pH 7.4) vs. acidic buffers (pH 2.0). The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL) .
  • Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. HPLC analysis shows <5% degradation in sealed vials, but hydrolysis of the sulfonamide group occurs at pH <3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM) across studies .
  • Purification validation : Apply LC-MS to confirm >95% purity before biological testing .
  • Docking studies : Computational modeling (e.g., AutoDock Vina) identifies binding interactions with kinase active sites, clarifying structure-activity relationships .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8), blood-brain barrier permeability (low), and CYP450 inhibition risks .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (Probability: 72%) and mutagenicity (Negative) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability in lipid bilayers for membrane permeability insights .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

  • Methodological Answer :
  • Scaffold Modification : Replace the methoxy group with halogens (e.g., -F) to modulate electron density and binding affinity .

  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to alter steric and electronic properties .

  • SAR Studies : Test derivatives in orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to decouple selectivity from toxicity .

    Derivative Modification IC₅₀ (Target A) IC₅₀ (Target B)
    Parent CompoundNone120 nM450 nM
    -OCH₃ → -FIncreased electronegativity85 nM380 nM
    Thiophene → FuranReduced steric bulk200 nM90 nM

Key Challenges & Future Directions

  • Synthetic Bottlenecks : Scalability of multi-step synthesis (e.g., cost of palladium catalysts) requires alternative methods like flow chemistry .
  • Biological Validation : Prioritize in vivo models (e.g., zebrafish) for efficacy and toxicity before mammalian studies .
  • Data Reproducibility : Establish open-access databases for raw spectral and assay data to address reproducibility crises .

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